molecular formula C16H13ClN2 B3024883 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole CAS No. 55432-05-8

4-(chloromethyl)-1,3-diphenyl-1H-pyrazole

Cat. No. B3024883
CAS RN: 55432-05-8
M. Wt: 268.74 g/mol
InChI Key: KIJMYHFMHWASDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2, and a chloromethyl group attached to the fourth position. Pyrazole derivatives are known for their diverse biological activities and applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds to form the pyrazole ring. In the case of this compound, the synthesis would likely involve a chloromethyl group introduction at the appropriate stage. Although the specific synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized and characterized by elemental analysis, IR, and X-ray single crystal diffraction .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often investigated using X-ray crystallography, which provides precise information about the arrangement of atoms within the crystal lattice. Density functional theory (DFT) calculations are also commonly used to predict the geometry of the molecule and to compare with experimental data . For related compounds, the crystal structure has been solved using direct methods and refined to confirm the molecular geometry .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including tautomerism, which is the chemical equilibrium between two structural isomers. For instance, the tautomerism of 1-(2',4'-dinitrophenyl)-3-methyl-2-pyrazolin-5-one was studied using theoretical calculations and NMR spectroscopy, which can provide insights into the reactivity of similar compounds . Additionally, the reactivity of the chloromethyl group in this compound would allow for further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as vibrational frequencies, thermodynamic properties, and molecular electrostatic potential, can be studied using IR spectroscopy and DFT calculations . These studies provide information on the stability and reactivity of the compound. For example, the vibrational analyses can reveal correlations between thermodynamic properties and temperature . The HOMO-LUMO gap is another important property that can indicate the chemical stability and reactivity of the compound .

Scientific Research Applications

Antimicrobial Applications

4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole and its derivatives exhibit notable antimicrobial properties. Compounds synthesized from it have been screened for antibacterial and antifungal activity. For example, Bakhite et al. (2000) synthesized derivatives like (4-cyano-1,3-diphenyl-1H-pyrazol-5-ylthio) acethydrazide and 1,3-diphenyl-1H-thieno[2,3-c] pyrazole-5-carbohydrazide, demonstrating their in vitro antimicrobial efficacy (Bakhite, Geies, & El-Kashef, 2000).

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives, including those related to this compound, are critical for understanding their chemical properties and potential applications. Quiroga et al. (1999) discussed the synthesis, NMR solution studies, and X-ray diffraction of various pyrazolo[3,4-b]pyridines, revealing their structural characteristics (Quiroga, Cruz, Insuasty, Nogueras, Sánchez, Cobo, & Low, 1999).

Antioxidant Activity

Some derivatives of this compound have shown potential antioxidant activities. Umesha et al. (2009) synthesized compounds like 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one, exhibiting good antioxidant properties as evaluated by various assays (Umesha, Rai, & Harish Nayaka, 2009).

Anti-inflammatory and Antimicrobial Agents

The incorporation of pyrazole derivatives into chalcones has resulted in compounds with promising anti-inflammatory and antimicrobial properties. Bandgar et al. (2009) synthesized a series of 1,3-diphenyl-1H-pyrazol-4-yl-propenones, demonstrating their anti-inflammatory and antimicrobial efficacy (Bandgar, Gawande, Bodade, Gawande, & Khobragade, 2009).

Corrosion Inhibition

Pyrazole derivatives, including those related to this compound, have been studied for their corrosion inhibition properties. Ouali et al. (2013) investigated the effect of synthesized pyrazole compounds on the corrosion of steel in hydrochloric acid, indicating their significant anticorrosion activity (Ouali, Chetouani, Hammouti, Aouniti, Touzani, Kadiria, & Nlated, 2013).

Synthesis of Organic Fluorescent Dyes

Pyrazole compounds, including those derived from this compound, have been used in the synthesis of novel organic fluorescent dyes. Bai et al. (2007) synthesized four new pyrazoline-based fluorescent dyes, exploring their fluorescence characteristics and potential applications (Bai, Li, Li, Dong, Han, & Lin, 2007).

Mechanism of Action

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body . The specific targets can vary depending on the chemical structure of the compound and its functional groups.

Mode of Action

The mode of action of 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole is likely to involve nucleophilic substitution reactions at the benzylic position . This involves the replacement of a hydrogen atom by a chlorine atom in the presence of a catalyst . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .

Biochemical Pathways

It’s plausible that the compound could influence various metabolic and signaling pathways due to its potential interactions with different enzymes and receptors .

Pharmacokinetics

Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Based on its chemical structure and potential interactions with various enzymes and receptors, it could potentially influence a variety of biological processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s activity could be affected by pH, temperature, and the presence of other substances . Moreover, the compound is classified as toxic to aquatic life with long-lasting effects, indicating that it could have significant environmental impacts .

Safety and Hazards

Chloromethyl compounds can be hazardous. They may cause skin burns and eye damage, and can be toxic if inhaled . It’s important to handle these compounds with care, using appropriate personal protective equipment .

properties

IUPAC Name

4-(chloromethyl)-1,3-diphenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2/c17-11-14-12-19(15-9-5-2-6-10-15)18-16(14)13-7-3-1-4-8-13/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJMYHFMHWASDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CCl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368146
Record name 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55432-05-8
Record name 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(chloromethyl)-1,3-diphenyl-1H-pyrazole
Reactant of Route 2
4-(chloromethyl)-1,3-diphenyl-1H-pyrazole
Reactant of Route 3
4-(chloromethyl)-1,3-diphenyl-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-(chloromethyl)-1,3-diphenyl-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-(chloromethyl)-1,3-diphenyl-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-(chloromethyl)-1,3-diphenyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.